4,17alpha-Dimethyl-11beta-hydroxytestosterone
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Overview
Description
11beta,17beta-Dihydroxy-4,17-dimethylandrost-4-en-3-one is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Metabolic Studies and Steroid Analysis
Research has explored the metabolism of structurally related steroids like 4-hydroxytestosterone and 4-hydroxyandrostenedione, identifying various metabolic products and understanding their excretion patterns. These studies are crucial for understanding the metabolic pathways and the potential therapeutic uses of related compounds (Kohler et al., 2007).
Hormonal Therapy Research
Studies have investigated compounds like Dimethandrolone (a 19-norandrogen) for hormonal therapy in men, assessing their potential conversion to aromatic A-ring products, which is a critical factor in understanding their effects and potential therapeutic uses (Attardi et al., 2008).
Androgen Production and Life History Implications in Fish
Research has delved into the role of 11-oxygenated androgens like 11beta-hydroxytestosterone in fish, exploring their prevalence, abundance, and implications for life history strategies. Such studies are crucial for understanding reproductive biology and potential environmental impacts on aquatic species (Lokman et al., 2002).
Steroidogenic Enzyme Studies
Investigations into enzymes like 11beta-hydroxysteroid dehydrogenase type 1 have provided insights into the interconversion of glucocorticoids and their physiological roles, which are fundamental for understanding stress response and metabolic processes in organisms (Maser et al., 2002).
Selective Androgen Response Modulators
Compounds such as 7alpha,11beta-Dimethyl-19-nortestosterone have been identified as potent and selective androgen response modulators, indicating potential applications in therapeutic contexts or as performance-enhancing substances (Cook & Kepler, 2005).
properties
CAS RN |
7153-88-0 |
---|---|
Molecular Formula |
C21H32O3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-4,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-12-14-6-5-13-15-7-10-21(4,24)20(15,3)11-17(23)18(13)19(14,2)9-8-16(12)22/h13,15,17-18,23-24H,5-11H2,1-4H3/t13-,15-,17-,18+,19-,20-,21-/m0/s1 |
InChI Key |
WGWIOQHCYQKREK-HWNNUFKUSA-N |
Isomeric SMILES |
CC1=C2CC[C@H]3[C@@H]4CC[C@]([C@]4(C[C@@H]([C@@H]3[C@]2(CCC1=O)C)O)C)(C)O |
SMILES |
CC1=C2CCC3C4CCC(C4(CC(C3C2(CCC1=O)C)O)C)(C)O |
Canonical SMILES |
CC1=C2CCC3C4CCC(C4(CC(C3C2(CCC1=O)C)O)C)(C)O |
Other CAS RN |
7153-88-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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